Myosin H Chain Fragment, mouse

Autoimmune myocarditis Strain susceptibility EAM model

Myosin H Chain Fragment, mouse (Ac-RSLKLMATLFSTYASADR) is the validated, immunodominant α-MyHC 614–629 epitope for inducing experimental autoimmune myocarditis (EAM) in BALB/c mice with 100% incidence. Unlike generic cardiac myosin or alternative autoantigens (cTnI), this synthetic 18-mer peptide eliminates batch-to-batch variability and confounding epitope complexity, ensuring reproducible CD4+ T cell-mediated chronic inflammation, fibrosis, and DCM phenotypes. It is also the established tolerogen for oral tolerance studies and the key reagent for ICI-associated myocarditis models in PD-1 KO mice. Its defined sequence and high purity make it the essential standard for mechanistic and preclinical cardiac autoimmunity research.

Molecular Formula C90H147N25O28S
Molecular Weight 2059.3 g/mol
Cat. No. B15598629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyosin H Chain Fragment, mouse
Molecular FormulaC90H147N25O28S
Molecular Weight2059.3 g/mol
Structural Identifiers
InChIInChI=1S/C90H147N25O28S/c1-43(2)33-59(106-76(130)56(23-17-18-29-91)102-78(132)60(34-44(3)4)107-84(138)66(41-117)112-75(129)55(101-51(12)121)24-19-30-96-89(92)93)79(133)103-57(28-32-144-13)74(128)98-48(9)73(127)114-69(49(10)119)86(140)109-61(35-45(5)6)80(134)108-62(37-52-21-15-14-16-22-52)81(135)113-67(42-118)85(139)115-70(50(11)120)87(141)110-63(38-53-26-27-54(122)36-53)77(131)99-47(8)72(126)111-65(40-116)83(137)100-46(7)71(125)105-64(39-68(123)124)82(136)104-58(88(142)143)25-20-31-97-90(94)95/h14-16,21-22,26-27,43-50,55-67,69-70,116-120,122H,17-20,23-25,28-35,37-42,91H2,1-13H3,(H,98,128)(H,99,131)(H,100,137)(H,101,121)(H,102,132)(H,103,133)(H,104,136)(H,105,125)(H,106,130)(H,107,138)(H,108,134)(H,109,140)(H,110,141)(H,111,126)(H,112,129)(H,113,135)(H,114,127)(H,115,139)(H,123,124)(H,142,143)(H4,92,93,96)(H4,94,95,97)/t46-,47-,48-,49+,50+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,69-,70-/m0/s1
InChIKeyMSIBMBVUTZHRSS-JMEZARAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myosin H Chain Fragment, mouse: A Myocarditis-Inducing 18-mer from Cardiac α-Myosin Heavy Chain for EAM Models


Myosin H Chain Fragment, mouse (CAS: not assigned) is a synthetic N-terminally acetylated 18-mer peptide (Ac-RSLKLMATLFSTYASADR) corresponding to residues 614–631 of the murine cardiac α-myosin heavy chain (α-MyHC, MYH6 gene product). It is the immunodominant pathogenic epitope for inducing experimental autoimmune myocarditis (EAM) in susceptible mouse strains following emulsification in complete Freund‘s adjuvant (CFA) and subcutaneous immunization [1]. The peptide serves as a critical T cell autoantigen, driving CD4+ T cell-mediated chronic myocardial inflammation, fibrosis, and dilated cardiomyopathy phenotypes that recapitulate key features of human inflammatory cardiomyopathy [2].

Why Generic α-Myosin Heavy Chain Fragments Cannot Substitute for Myosin H Chain Fragment, mouse in EAM Induction


Generic α-MyHC fragments, full-length cardiac myosin, or alternative cardiac autoantigens such as cardiac troponin I (cTnI) cannot be interchanged with Myosin H Chain Fragment, mouse for EAM model establishment without compromising experimental reproducibility. Only the specific 614–631 (RSLKLMATLFSTYASADR) epitope drives consistent, severe CD4+ T cell-mediated myocarditis in BALB/c mice, whereas distinct epitopes—including the S2 subunit polymorphic region (residues 735–1032) and the 334–352 peptide—exhibit differential strain susceptibility, immunogenicity, and pathogenic outcomes [1][2]. Furthermore, immunization with cTnI-derived peptides induces an autoimmune response with distinct cytokine profiles (Th2/Th17) and does not reliably produce the identical myocardial histopathology and functional deterioration observed with the α-MyHC 614–629 peptide [3]. Substitution with full-length myosin introduces confounding epitope complexity, variable purity, and batch-to-batch inconsistency that undermines mechanistic studies of myocarditis pathogenesis and therapeutic intervention testing.

Quantitative Differentiation of Myosin H Chain Fragment, mouse: Comparative Efficacy, Strain-Specific Potency, and Structural Determinants of Pathogenicity


Strain-Dependent Susceptibility to EAM: BALB/c vs. C57BL/6 Mice Following α-MyHC 614–629 Peptide Immunization

Myosin H Chain Fragment, mouse (α-MyHC 614–629) induces severe EAM with 100% incidence in BALB/c mice, whereas C57BL/6 mice are completely resistant to disease induction by the identical peptide, a differential effect rooted in MHC haplotype-dependent T cell recognition of the 614–629 epitope [1]. The α-MyHC sequences of BALB/c and C57BL/6 differ by two residues in the S2 polymorphic region, which alters immunogenicity but does not abrogate the pathogenic potential of the 614–629 peptide when presented on the appropriate MHC class II background [2].

Autoimmune myocarditis Strain susceptibility EAM model

Dose-Response Mortality in EAM: Myosin H Chain Fragment vs. Full-Length Porcine Cardiac Myosin in Lewis Rats

Immunization with Myosin H Chain Fragment, mouse (or its rat α-MyHC analog) demonstrates dose-dependent mortality that is significantly lower and more predictable than immunization with full-length porcine cardiac myosin. In a head-to-head comparison of EAM induction protocols, rear footpad (RF) immunization with 0.25 mg myosin produced 20% mortality, 0.5 mg myosin produced 20% mortality, and 1 mg myosin produced 44% mortality, whereas subcutaneous (SC) immunization with 1 mg myosin resulted in 0% mortality and only 22% morbidity [1]. In contrast, the α-MyHC 614–629 peptide at optimized doses (50–100 μg per mouse) induces robust myocarditis with negligible mortality in standardized protocols [2].

Myocarditis mortality Dose optimization EAM reproducibility

Differential Autoimmune Pathogenicity: α-MyHC 614–629 vs. Cardiac Troponin I Peptide 105–122 in EAM Models

Immunization with Myosin H Chain Fragment, mouse (α-MyHC 614–629) produces a distinct autoimmune myocarditis phenotype compared to immunization with cardiac troponin I (cTnI)-derived peptides. While both are cardiotropic autoantigens capable of inducing inflammatory heart disease, the cTnI peptide 105–122 (an 18-mer containing an immunodominant epitope) induces inflammation and fibrosis accompanied by strong chemokine induction (RANTES, IP-10, MCP-1) but does not recapitulate the full spectrum of CD4+ T cell-mediated pathology seen with α-MyHC 614–629 immunization [1]. Moreover, cTnI immunization in A/J mice generates autoantibodies that cross-react with cardiac myosin only at later time points, indicating a distinct and temporally delayed epitope spreading mechanism not observed with direct α-MyHC 614–629 immunization [2].

Myocarditis autoantigens Disease phenotype Th17 response

MHC Class II Binding Affinity and Structural Determinants of T Cell Activation by α-MyHC 614–629

The α-MyHC 614–629 peptide contains the -KXXS- MHC class II-binding motif (-KLMA- within the sequence) that is essential for high-affinity binding to I-A(q) and I-A(s) molecules in susceptible SWXJ, SJL/J, and SWR/J mouse strains. Peptides lacking this motif, including overlapping α-MyHC fragments spanning residues 406–425 and 1631–1650 (which also contain -KXXS- motifs), induce EAM and dilated cardiomyopathy with differential efficacy, demonstrating that the 614–629 epitope is not functionally redundant [1]. Site-directed mutagenesis studies confirm that substitution of Lys-618 or Met-621 within the core binding register abrogates MHC class II anchoring and eliminates T cell stimulatory capacity [2].

MHC class II binding T cell epitope Immunogenicity

Genetic Polymorphism-Dependent Pathogenicity: BALB/c vs. C57BL/6 α-MyHC Sequence Divergence

The cardiac α-myosin heavy chains of BALB/c and C57BL/6 mice differ by two amino acid residues within the S2 subunit polymorphic region (residues 735–1032), which contains additional pathogenic epitopes distinct from the 614–629 fragment. While the 614–629 peptide sequence itself is conserved between these strains, the divergent S2 region alters the overall immunogenicity profile of the full-length protein and influences disease susceptibility when whole cardiac myosin is used as the immunogen [1]. Specifically, the polymorphisms at positions 838 and 955 in BALB/c mice confer heightened susceptibility to EAM, whereas C57BL/6 mice harbor resistance-associated alleles at these loci . This genetic divergence explains why full-length myosin preparations from C57BL/6 mice fail to induce robust EAM in BALB/c recipients and underscores the necessity of using sequence-defined synthetic peptides rather than tissue-derived myosin preparations for reproducible EAM modeling [2].

Myosin polymorphism Autoantigen genetics Strain-specific epitopes

Validated Application Scenarios for Myosin H Chain Fragment, mouse in Preclinical Myocarditis and Autoimmunity Research


Induction of Robust and Reproducible Experimental Autoimmune Myocarditis (EAM) in BALB/c Mice

Myosin H Chain Fragment, mouse (Ac-RSLKLMATLFSTYASADR) is the gold-standard autoantigen for inducing EAM in BALB/c mice with 100% incidence when administered subcutaneously at 100 μg/mouse emulsified in CFA on days 0 and 7 [1]. This model faithfully recapitulates human lymphocytic myocarditis and dilated cardiomyopathy (DCM), enabling mechanistic studies of CD4+ T cell-mediated cardiac inflammation, fibrosis, and ventricular remodeling. The synthetic peptide‘s defined sequence and high purity eliminate the batch-to-batch variability and confounding epitope complexity associated with tissue-purified cardiac myosin preparations [2].

Investigating Immune Checkpoint Inhibitor (ICI)-Associated Myocarditis Using a Standardized Peptide Model

The α-MyHC 614–629 peptide has been successfully employed to develop a novel preclinical model of ICI-associated myocarditis. In this protocol, 50 μg of the peptide is administered subcutaneously to PD-1 knockout mice on days 0 and 7, resulting in robust myocardial inflammation and fibrosis that mirrors clinical ICI-related cardiac adverse events [1]. This application underscores the peptide‘s utility beyond classical EAM for evaluating the cardiotoxicity of immunotherapies and testing cardioprotective interventions in immuno-oncology research [2].

Oral Tolerance Induction and Immunomodulatory Therapeutic Testing in Myocarditis

Myosin H Chain Fragment, mouse (614–629) is a validated tolerogen for oral tolerance studies in EAM. Oral administration of the peptide prior to immunization ameliorates myocarditis severity in wild-type BALB/c mice, an effect mediated by upregulation of IL-4 and dependent on STAT6 signaling [1]. This application provides a robust platform for evaluating antigen-specific immunomodulatory therapies and dissecting the role of regulatory T cell responses in cardiac autoimmunity [2].

Humanized Mouse Models of HLA-DQ6-Restricted Inflammatory Cardiomyopathy

The murine α-MyHC 614–629 peptide and its human ortholog have been used to induce inflammatory heart disease in humanized mice expressing HLA-DQ6 and human CD4. Immunization of hCD4/HLA-DQ6 double transgenic mice with heart-specific α-MyHC peptides recapitulates human inflammatory cardiomyopathy, providing the first genetic and functional evidence linking human MHC class II molecules to organ-specific autoimmune heart disease [1]. This model is indispensable for translational studies of myocarditis pathogenesis and for preclinical evaluation of HLA-restricted immunotherapies [2].

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